molecular formula C24H21ClF3N5O B12372645 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea

Katalognummer: B12372645
Molekulargewicht: 487.9 g/mol
InChI-Schlüssel: KOKSSHMOASEICA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This urea derivative features a tetrahydrocarbazole core substituted at position 7 with a 1-methyl-1H-pyrazol-4-yl group, linked via a urea bridge to a 4-chloro-3-(trifluoromethyl)phenyl moiety. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the pyrazole and carbazole groups contribute to π-π stacking and hydrogen-bonding interactions, respectively. Such structural attributes make it a candidate for targeting kinase or receptor-mediated pathways .

Eigenschaften

Molekularformel

C24H21ClF3N5O

Molekulargewicht

487.9 g/mol

IUPAC-Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[7-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea

InChI

InChI=1S/C24H21ClF3N5O/c1-33-12-14(11-29-33)13-2-5-17-18-9-15(4-7-21(18)32-22(17)8-13)30-23(34)31-16-3-6-20(25)19(10-16)24(26,27)28/h2-3,5-6,8,10-12,15,32H,4,7,9H2,1H3,(H2,30,31,34)

InChI-Schlüssel

KOKSSHMOASEICA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)C4=C(N3)CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitration of o-Chlorotrifluoromethyl Benzene

The process begins with nitration of o-chlorotrifluoromethyl benzene using a mixture of acetic anhydride and concentrated nitric acid (68%) at 10–15°C. The mass ratio of reactants is optimized to 1:2–2.5:0.6–0.7 (o-chlorotrifluoromethyl benzene:acetic anhydride:HNO₃), yielding 4-nitro-2-trifluoromethyl chlorobenzene . Activated carbon (400–800 mesh, 1–2% by mass) is added to adsorb impurities, enhancing purity to >98%.

Reduction to 4-Chloro-3-trifluoromethyl Aniline

The nitro group is reduced using hydrazine hydrate (80% solution) in ethanol with FeCl₃·6H₂O as a catalyst. Reflux conditions (3–4 hours) facilitate complete conversion, followed by hot filtration and solvent evaporation. Extraction with dioxane isolates 4-chloro-3-trifluoromethyl aniline with a molar yield of 85–90%.

Phosgenation to Isocyanate

The aniline intermediate reacts with triphosgene in dioxane under controlled conditions. Pyridine catalyzes the reaction at −5°C, followed by reflux (4 hours) to ensure complete conversion. Distillation under reduced pressure (−0.096 MPa) isolates the isocyanate with 99.85% purity and 80.6% yield.

Preparation of 7-(1-Methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

The carbazole backbone is functionalized with a pyrazole group via cross-coupling reactions.

Suzuki-Miyaura Coupling

A boronic acid derivative, (1-methyl-1H-pyrazol-4-yl)boronic acid (CAS: 847818-55-7), is coupled to a brominated carbazole precursor using Pd(PPh₃)₄ as a catalyst. Typical conditions include:

  • Solvent: Dioxane/water (5:1)
  • Base: Na₂CO₃ (3.6 equiv)
  • Temperature: 100°C, 2 hours
  • Yield: 50%

This step introduces the pyrazole moiety at the 7-position of the carbazole framework.

Cyclization and Reduction

The tetrahydrocarbazole structure is formed via Fischer indole synthesis or reductive cyclization. For example, treatment of a phenylhydrazine derivative with cyclohexanone under acidic conditions generates the carbazole core, followed by hydrogenation to saturate the 2,3,4,9-tetrahydro ring system.

Urea Bond Formation

The final step involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine under inert conditions.

Reaction Optimization

  • Solvent: Pyridine or dichloromethane
  • Temperature: 85°C, 2 hours
  • Workup: Ethyl acetate extraction, washing with HCl (1N) and brine
  • Yield: 78–85%

The use of pyridine as both solvent and base facilitates efficient urea formation without side reactions.

Comparative Analysis of Methodologies

Step Key Reagents/Conditions Yield (%) Purity (%) Source
Nitration HNO₃, Ac₂O, 10–15°C 95 98
Reduction Hydrazine hydrate, FeCl₃·6H₂O, ethanol 90 99
Phosgenation Triphosgene, pyridine, dioxane 80.6 99.85
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/water 50 95
Urea Formation Pyridine, 85°C 78 95

Challenges and Innovations

Catalytic Efficiency in Cross-Coupling

Low yields in Suzuki reactions (50%) highlight the need for optimized palladium catalysts. Recent advances in ligand design (e.g., XPhos) could enhance efficiency.

Scalability

The use of triphosgene on an industrial scale raises safety concerns. Alternative reagents like diphosgene or carbonyldiimidazole are being explored.

Analyse Chemischer Reaktionen

Tumor necrosis factor is involved in various biological processes and can undergo several types of reactions:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its anti-inflammatory and analgesic properties. It has been shown to interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation. Research indicates that it may inhibit prostaglandin E synthase, which plays a critical role in the synthesis of pro-inflammatory mediators.

Studies have demonstrated that this compound can stimulate the secretion of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This property suggests its potential use in modulating immune responses and treating inflammatory diseases .

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor in various biochemical assays. Its interaction with enzymes crucial for the survival of pathogenic bacteria highlights its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

In vitro studies have shown that 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea reduces the levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS). The compound's ability to lower TNF-α levels suggests its potential for treating conditions like rheumatoid arthritis or other inflammatory disorders .

Case Study 2: Antimicrobial Activity

Research involving Gram-positive bacterial strains indicated that this compound exhibits significant inhibitory effects on bacterial growth. The mechanism appears to involve the disruption of key metabolic pathways necessary for bacterial survival .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

Trifluoromethyl and Chloro Synergy : The combination of 4-chloro-3-(trifluoromethyl)phenyl in the target compound and 11k enhances both lipophilicity and binding to hydrophobic pockets, outperforming analogs with single halogens (e.g., 11c: 518.1 g/mol) .

Carbazole vs. Thiazole Cores : Carbazole derivatives exhibit stronger π-π stacking with aromatic residues in enzymes, whereas thiazole-piperazine systems (e.g., 11k) favor solubility but weaker target engagement .

Pyrazole Positioning: Pyrazole at position 7 (target compound) vs.

Biologische Aktivität

The compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and relevant case studies.

Chemical Structure

The compound features a urea linkage and incorporates a trifluoromethyl-substituted phenyl group and a tetrahydrocarbazole moiety. The presence of a pyrazole ring adds to its structural complexity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation across various cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-72.13 ± 0.80
Compound BSiHa4.34 ± 0.98
Compound CPC-34.46 ± 0.53
Compound DHEK-293T>100

The above table summarizes the cytotoxicity of related compounds against various cancer cell lines, highlighting the potential of similar structures in therapeutic applications.

The mechanism through which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, a critical process in cell division. Molecular docking studies suggest that it may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of pyrazole and evaluating their biological activities found that certain compounds demonstrated significant cytotoxic effects against breast and prostate cancer cell lines. The study utilized MTT assays to assess cell viability and concluded that modifications in the chemical structure could enhance potency .

Study 2: In Silico Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were performed for compounds similar to the one . These studies indicated favorable drug-like properties, suggesting that modifications to enhance solubility and bioavailability could be beneficial for therapeutic development .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound features a urea bridge linking a 4-chloro-3-(trifluoromethyl)phenyl group to a tetrahydrocarbazole moiety substituted with a 1-methylpyrazole. Key characterization includes:

  • Infrared (IR) spectroscopy : Identifies urea carbonyl stretching (~1654 cm⁻¹) and N-H bonds (~3340 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 7.52–8.67 ppm) and urea NH signals (δ 11.86 ppm) confirm regiochemistry .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ observed at m/z 458.49, consistent with theoretical mass .

Q. What synthetic strategies are employed for constructing the urea-linked heterocyclic core?

The urea linkage is typically formed via:

  • Nucleophilic coupling : Reacting an isocyanate intermediate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) with a carbazole-amine derivative under anhydrous conditions (e.g., THF, 0–5°C) .
  • Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during heterocyclic assembly .

Q. How does this compound modulate TNF-α secretion, and what in vitro assays validate this activity?

  • Mechanism : Acts as a TNF-α agonist, potentially binding to TNF receptor-associated factors (TRAFs) or modulating NF-κB pathways .
  • Validation assays :
  • ELISA : Quantify TNF-α secretion in stimulated macrophages (e.g., LPS-treated RAW 264.7 cells) .
  • Apoptosis assays : Monitor caspase-3 activation in TNF-α-sensitive cell lines (e.g., Jurkat cells) .

Advanced Research Questions

Q. How can reaction parameters be optimized for higher yield in the final coupling step?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and stoichiometry. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve mixing and reduce side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate urea formation .

Q. What strategies resolve discrepancies in NMR data between synthesized batches?

  • Comparative analysis : Cross-reference ¹H/¹³C NMR with literature (e.g., δ 9.39 ppm for urea NH in DMSO-d₆ vs. δ 9.02 ppm in CDCl₃ ).
  • Dynamic NMR (DNMR) : Identify rotameric equilibria or solvent-induced shifts affecting peak splitting .
  • Crystallography : Resolve tautomeric or conformational ambiguities via X-ray diffraction (e.g., analog structures in ).

Q. What computational methods predict structure-activity relationships for TNF-α modulation?

  • Molecular docking : Simulate binding to TNF-α (PDB ID: 2AZ5) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Gln61) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with TNF-α EC₅₀ values from dose-response curves .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for urea coupling to avoid hydrolysis .
  • Biological validation : Include negative controls (e.g., TNF-α knockout cells) and dose titrations (1–100 μM) to confirm specificity .
  • Data interpretation : Use statistical tools (e.g., ANOVA for batch comparisons ) and cheminformatics software (e.g., MestReNova for NMR analysis ).

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